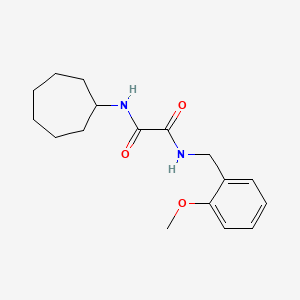

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, also known as CHIR-090, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxalamides, which have been found to possess a wide range of biological activities. CHIR-090 has been shown to exhibit potent and selective inhibition of Rho kinase, an enzyme that plays a key role in many cellular processes. In

科学的研究の応用

Antiviral Activity:

Oxalamides, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, exhibit promising antiviral properties. Researchers have investigated their potential as entry inhibitors targeting the CD4-binding site of HIV-1 . Further studies are needed to elucidate the mechanism of action and optimize their antiviral efficacy.

Copper-Catalyzed Cross-Coupling Reactions:

Oxalamides serve as robust ligands in copper-catalyzed cross-coupling reactions. These reactions are essential for synthesizing complex organic molecules, and oxalamides enhance the efficiency of these processes .

Flavoring Agents in Food Processing:

Certain oxalamides, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, find use as flavoring agents in food processing. Their stability and flavor-enhancing properties make them valuable additives .

Drug Delivery Systems:

Oxalamides serve as synthons for constructing organosilica nanoparticles used in drug delivery. These nanoparticles can encapsulate therapeutic agents and enhance their targeted delivery to specific tissues or cells .

Low Molecular Weight Gelators:

Mono-N-alkylated primary oxalamide derivatives, including N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide, exhibit gelation properties. These compounds form gels in various organic solvents with different polarities and hydrogen-bonding abilities . Such gels have applications in materials science and drug delivery.

作用機序

Target of Action

The primary target of N1-cycloheptyl-N2-(2-methoxybenzyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis, specifically in the removal of the methionine residue from the amino-terminal of newly synthesized proteins .

Mode of Action

The compound’s interaction with its target may result in changes to the protein synthesis process, potentially affecting the function and structure of the proteins .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to protein synthesis and modification .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is likely that the compound affects protein synthesis and modification, which could have wide-ranging effects on cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

特性

IUPAC Name |

N'-cycloheptyl-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-22-15-11-7-6-8-13(15)12-18-16(20)17(21)19-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFVUNBOQSTIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

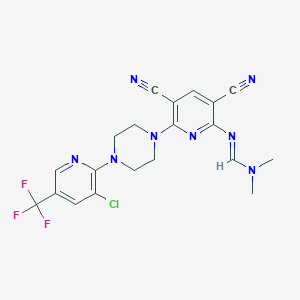

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)

![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2524303.png)

![3-(benzo[d][1,3]dioxol-5-yl)-2,6-diethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B2524306.png)

![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2524307.png)